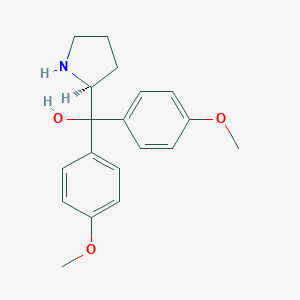

(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

bis(4-methoxyphenyl)-[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-22-16-9-5-14(6-10-16)19(21,18-4-3-13-20-18)15-7-11-17(23-2)12-8-15/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHSOOPDCJLLHA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The compound “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” is a pyrrolidine derivative. Pyrrolidine derivatives have been shown to have a wide range of biological activities and can target various proteins. For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε. .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring. These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins.

Biochemical Pathways

Given the wide range of biological activities of pyrrolidine derivatives, it is likely that multiple pathways could be affected.

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can influence their biological activity.

Biologische Aktivität

(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO3, with a molecular weight of 307.39 g/mol. The compound features two methoxy-substituted phenyl rings and a pyrrolidine ring, contributing to its unique pharmacological profile. The chirality of the compound is significant, as it influences its biological interactions and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO3 |

| Molecular Weight | 307.39 g/mol |

| Structural Features | Pyrrolidine ring, methoxy groups |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridin-2-yl-4-oxobutanal derivatives and (R)-1-(4-methoxyphenyl)ethan-1-amine. This method is crucial for achieving the desired stereochemistry, which is essential for its biological activity.

Biological Activities

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's disease. Its mechanism involves inhibition of β-secretase (BACE1), an enzyme implicated in amyloid plaque formation in Alzheimer's patients.

- Anti-inflammatory and Analgesic Properties : The compound has been associated with anti-inflammatory effects, potentially through modulation of neurotransmitter systems related to pain perception.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities, although further research is needed to establish these effects conclusively .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The spatial orientation of substituents on the pyrrolidine ring enhances binding affinity to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

- Enzyme Inhibition : The compound's structure allows it to inhibit specific enzymes like BACE1 effectively, which is vital for its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of similar pyrrolidine derivatives:

- Study on BACE1 Inhibition : A study demonstrated that (3S,4S)-4-aminopyrrolidine derivatives showed potent inhibition against BACE1 with an IC50 value of 0.05 µM, highlighting the significance of structural modifications in enhancing biological activity.

- Diverse Biological Profiles : Research involving hybrid compounds combining phenothiazine with pyrrolidine derivatives revealed varied biological profiles, suggesting that structural diversity can lead to improved efficacy against different targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol can be contextualized by comparing it to two closely related analogs:

Table 1: Comparative Analysis of Chiral Pyrrolidinyl Methanol Derivatives

*Derived from IUPAC name; †Calculated based on structural formula; ‡HRMS data from .

Key Comparative Insights:

This contrasts with the 4-fluoro analog (electron-withdrawing), which reduces aromatic electron density, affecting reactivity in catalysis .

Physical Properties :

- The 4-fluoro derivative exhibits a high boiling point (404.3°C) and moderate density (1.2 g/cm³), while data for the 4-methoxy and 3,4-dimethyl analogs are unavailable. These properties correlate with substituent polarity and molecular packing .

Applications :

- The 4-methoxy compound is commercially available (e.g., Shanghai Macklin Biochemical Co.) and used in asymmetric synthesis .

- The 3,4-dimethyl variant (9f) demonstrates utility in photocycloaddition studies, highlighting substituent-dependent reaction pathways .

- The 4-fluoro analog’s electronic profile makes it suitable for tuning catalytic activity in enantioselective transformations .

Research Findings and Implications

- Synthetic Routes : Hydrogenation with Pd/C (used for 9f) is a plausible method for synthesizing the 4-methoxy compound, though exact conditions require optimization .

- Steric vs. Electronic Tuning : The 3,4-dimethyl analog’s steric hindrance contrasts with the 4-methoxy’s electronic effects, illustrating how substituent choice tailors reactivity for specific applications.

- Catalytic Potential: Pyrrolidinyl methanol derivatives are promising chiral ligands, with the 4-methoxy variant’s solubility and electron-rich structure favoring interactions with metal catalysts or prochiral substrates.

Vorbereitungsmethoden

Reaction Mechanism and Procedure

-

Starting Material Preparation : L-Proline methyl ester hydrochloride is suspended in anhydrous tetrahydrofuran (THF). The hydrochloride salt ensures the amine remains protonated, preventing undesired side reactions with the Grignard reagent.

-

Grignard Addition : Two equivalents of 4-methoxyphenyl magnesium bromide are added dropwise at 0–5°C. The reaction proceeds via:

-

Quenching and Workup : The reaction is quenched with aqueous ammonium chloride (pH 5–6), and the product is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification : Flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) isolates the product as a white solid.

Optimization and Yield

-

Temperature Control : Maintaining the reaction below 15°C minimizes side reactions such as over-addition or ketone reduction.

-

Solvent Choice : THF facilitates Grignard reactivity while stabilizing intermediates.

-

Yield : Analogous reactions report yields of 86.6% for phenyl-substituted derivatives. Substituting 4-methoxyphenyl groups may slightly reduce yields (est. 80–85%) due to increased steric hindrance.

Characterization Data

-

1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 8H, aromatic), 4.85 (s, 1H, -OH), 3.80 (s, 6H, -OCH3), 3.60–3.45 (m, 2H, pyrrolidine-H), 2.70–2.50 (m, 1H, pyrrolidine-H), 2.10–1.80 (m, 3H, pyrrolidine-H).

-

13C NMR (100 MHz, CDCl3): δ 159.2 (C-O), 134.5 (aromatic C), 128.3 (aromatic CH), 114.0 (aromatic CH), 69.8 (C-OH), 55.3 (-OCH3), 47.2 (pyrrolidine-CH2), 35.1 (pyrrolidine-CH).

-

HRMS (ESI) : Calcd for C23H26NO3 [M+H]+: 376.1913; Found: 376.1908.

Comparative Analysis of Methods

Challenges and Considerations

-

Steric Effects : The 4-methoxy groups increase electron density, potentially slowing Grignard addition.

-

Purification : Silica gel chromatography effectively removes unreacted Grignard reagent and byproducts.

-

Stereochemical Integrity : The (S)-configuration is preserved when using L-proline derivatives, avoiding racemization during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.